molecular formula C24H32O6 B1200705 Heterotropan CAS No. 73036-51-8

Heterotropan

Cat. No. B1200705
CAS RN: 73036-51-8
M. Wt: 416.5 g/mol
InChI Key: WCERJEZPIONOJU-UHFFFAOYSA-N
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Description

Heterotropan, also known as magnosalin, belongs to the class of organic compounds known as cyclobutane lignans. These are lignans with a structure characterized by to phenylpropanoid units coupled together through the C7-C7' and C8-C8' bonds, forming a cyclobutane ring with the C7, C7', C8', and C8 atoms. Heterotropan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, heterotropan is primarily located in the membrane (predicted from logP). Outside of the human body, heterotropan can be found in herbs and spices and root vegetables. This makes heterotropan a potential biomarker for the consumption of these food products.

Scientific Research Applications

Nitrogen/Carbon Structures in Energy and Sustainability

Research has shown that doping carbon structures with nitrogen heteroatoms can effectively tailor the properties of carbon for various applications in energy production and sustainability. This includes improvements in established fabrication processes and novel strategies for nitrogen modification in the field (Wood, O'Hayre, & Pylypenko, 2014).

Collaborative Construction of Archaeological Narratives

The collaborative and heterogeneous nature of scientific research, particularly in archaeology, has been studied, highlighting the challenges and strategies in constructing coherent research narratives from diverse viewpoints and interests (Khazraee, 2018).

Heteroatoms in Organic Semiconductors

The influence of polarizable heteroatoms like oxygen and sulfur on the charge mobility of anthracene derivatives has been investigated. This research is important for the development of organic semiconductors with high charge mobility and luminescence properties (Yan et al., 2016).

Heterotrophic Cultures of Microalgae

The potential of heterotrophic growth in microalgae for applications like wastewater treatment and biofuel production has been explored. This approach, which uses a carbon source in the dark, can be more cost-effective and simpler than autotrophic cultivation (Perez-Garcia et al., 2011).

Heterotic Groups in Subtropical Maize

Studies have used simple sequence repeats (SSRs) for establishing heterotic groups in subtropical maize. This has implications for hybrid breeding and the systematic introgression of germplasm (Reif et al., 2003).

Molecular Techniques in Heterotrophic Hydrogen Production

Molecular techniques have been applied in heterotrophic hydrogen production research for tasks such as identifying new isolates, characterizing microbial compositions in bioreactors, and monitoring microbial diversity (Li, Zhang, & Fang, 2011).

Heterogeneous Internet of Things (HetIoT)

HetIoT, an emerging field, has applications in areas like smart homes, intelligent transportation, and environmental monitoring. This research discusses the challenges and potential solutions in developing robust HetIoT applications (Qiu et al., 2018).

Photocatalytic Nanomaterials in Biomass Transformation

The use of solid photonanocatalysts for the selective transformation of biomass-derived substrates has been reviewed, highlighting its potential in applications like water-air depollution and solar chemicals production (Colmenares & Luque, 2014).

Meta-heuristics in Cloud Computing

The application of meta-heuristics techniques for task scheduling in cloud computing has been investigated, focusing on how to efficiently manage resources in heterogeneous distributed computing systems (Singh, Dutta, & Aggarwal, 2017).

properties

CAS RN

73036-51-8

Product Name

Heterotropan

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

1-[2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene

InChI

InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3

InChI Key

WCERJEZPIONOJU-UHFFFAOYSA-N

SMILES

CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C

Canonical SMILES

CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C

Other CAS RN

70280-35-2

synonyms

(1alpha,2beta,3beta,4alpha)-isomer of magnosalin
heterotropan
magnosalin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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